

L-Methioninamide Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

Cat. No.: B555339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride, a derivative of the essential amino acid L-methionine, is a compound of significant interest in pharmaceutical and biotechnological research. Its structural similarity to methionine, a key component in protein synthesis and various metabolic pathways, positions it as a valuable tool for studying cellular processes and as a potential candidate in drug development.^[1] This technical guide provides an in-depth overview of the core physical properties of **L-Methioninamide hydrochloride**, detailed experimental protocols for their determination, and a visualization of its potential mechanism of action.

Core Physical Properties

The fundamental physical characteristics of **L-Methioninamide hydrochloride** are crucial for its handling, formulation, and application in research and development. These properties are summarized in the table below.

Property	Value	Reference
Appearance	White to off-white powder/solid	[2] [3]
Molecular Formula	C ₅ H ₁₂ N ₂ OS·HCl	[2] [3]
Molecular Weight	184.68 g/mol	[3]
Melting Point	222 - 226 °C	[2] [3]
Solubility	Clear solution (0.3g in 2ml water)	[3]
CAS Number	16120-92-6	[3]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of any pharmaceutical compound. The following sections detail standardized methodologies for measuring the key physical parameters of **L-Methioninamide hydrochloride**.

Melting Point Determination (Capillary Method)

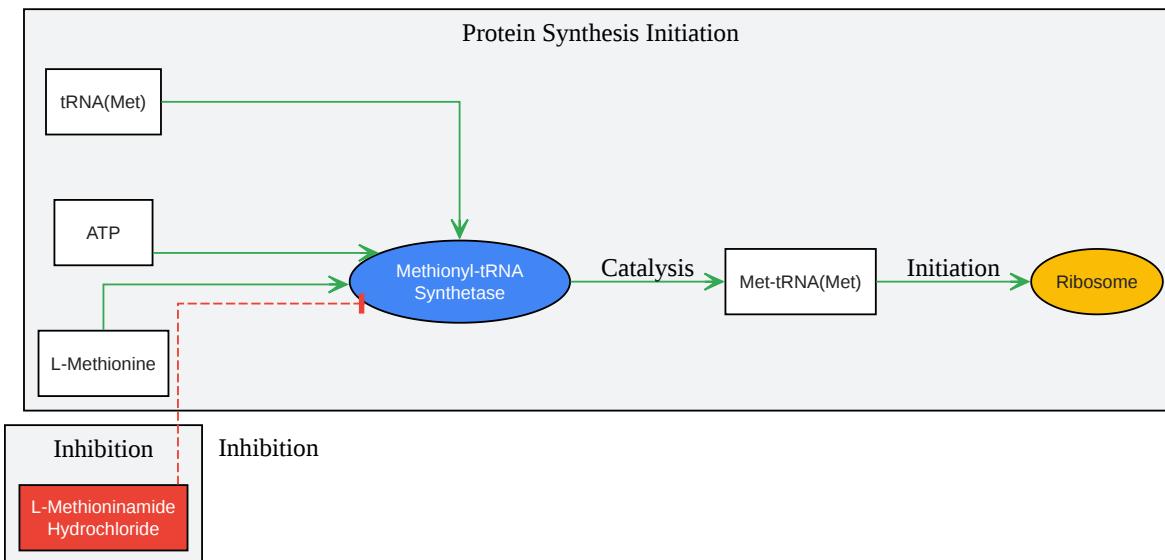
The melting point of a crystalline solid is a critical indicator of its purity.[\[4\]](#)[\[5\]](#) A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[\[6\]](#)

Protocol:

- Sample Preparation: A small amount of finely powdered, dry **L-Methioninamide hydrochloride** is packed into a capillary tube to a height of 2-3 mm.[\[5\]](#)[\[6\]](#)
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Initial Determination: A preliminary rapid heating is performed to determine an approximate melting range.
- Accurate Determination: A fresh sample is heated at a slower rate, typically 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.
[\[5\]](#)

- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range constitutes the melting point.

Solubility Determination (Shake-Flask Method)


The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[\[7\]](#)[\[8\]](#)

Protocol:

- Sample Preparation: An excess amount of **L-Methioninamide hydrochloride** is added to a known volume of the desired solvent (e.g., deionized water, buffers of various pH) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Sample Analysis: A filtered aliquot of the supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Solid Phase Analysis: The remaining solid material should be analyzed (e.g., by PXRD or DSC) to confirm that no phase change or degradation has occurred during the experiment.
[\[7\]](#)

Potential Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

L-Methioninamide hydrochloride is reported to be a potent inhibitor of methionyl-tRNA synthetase.[\[1\]](#) This enzyme plays a critical role in the initiation of protein synthesis by catalyzing the attachment of methionine to its corresponding transfer RNA (tRNA). Inhibition of this step would halt protein synthesis, a mechanism with potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Inhibition of Methionyl-tRNA Synthetase by **L-Methioninamide Hydrochloride**.

This diagram illustrates the normal process of L-methionine activation and its attachment to its cognate tRNA, a crucial step for the initiation of protein synthesis. **L-Methioninamide hydrochloride** is shown to inhibit the enzyme Methionyl-tRNA Synthetase, thereby blocking this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 2. Pharmaceutical Solid State Materials Characterisation [intertek.com]
- 3. usbio.net [usbio.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. chm.uri.edu [chm.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [L-Methioninamide Hydrochloride: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555339#l-methioninamide-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com